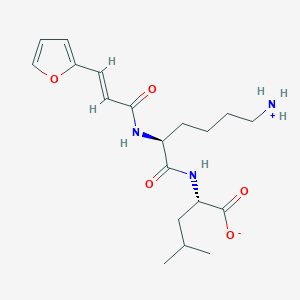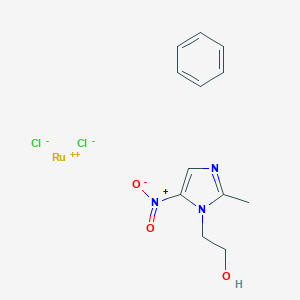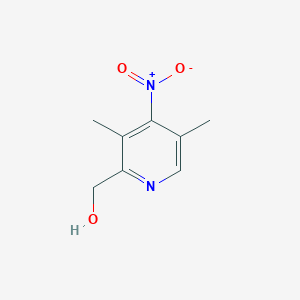![molecular formula C9H9NO B120439 6-methyl-2H-pyrano[3,2-b]pyridine CAS No. 153782-83-3](/img/structure/B120439.png)
6-methyl-2H-pyrano[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound is a member of the pyrano-pyridine family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 6-methyl-2H-pyrano[3,2-b]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to activate certain receptors in the brain that are involved in memory and cognition.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-methyl-2H-pyrano[3,2-b]pyridine has a number of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 6-methyl-2H-pyrano[3,2-b]pyridine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methyl-2H-pyrano[3,2-b]pyridine in lab experiments is its broad range of biological activities. This compound has been shown to have potential as a therapeutic agent for a variety of diseases, making it a promising target for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 6-methyl-2H-pyrano[3,2-b]pyridine. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the exploration of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity.
Méthodes De Synthèse
6-methyl-2H-pyrano[3,2-b]pyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst. This reaction yields 6-methyl-2H-pyrano[3,2-b]pyridine as the major product. Other methods involve the use of different starting materials and catalysts, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
6-methyl-2H-pyrano[3,2-b]pyridine has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
153782-83-3 |
|---|---|
Nom du produit |
6-methyl-2H-pyrano[3,2-b]pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
6-methyl-2H-pyrano[3,2-b]pyridine |
InChI |
InChI=1S/C9H9NO/c1-7-4-5-9-8(10-7)3-2-6-11-9/h2-5H,6H2,1H3 |
Clé InChI |
KIQPZKJGCYNVRF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)OCC=C2 |
SMILES canonique |
CC1=NC2=C(C=C1)OCC=C2 |
Synonymes |
2H-Pyrano[3,2-b]pyridine,6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



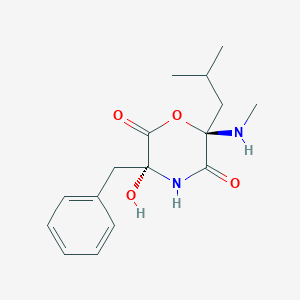

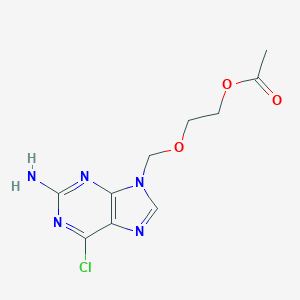
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)
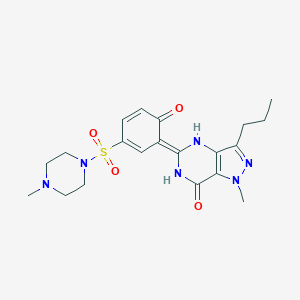
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
